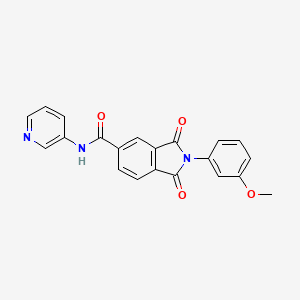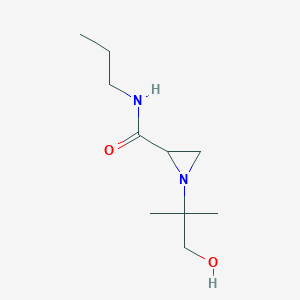
2-(3-methoxyphenyl)-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methoxyphenyl)-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide is a chemical compound that has gained immense attention in the field of scientific research due to its potential applications in various fields. This compound is popularly known as MLN8054 and is a potent inhibitor of Aurora A kinase. Aurora A kinase is a protein that plays a crucial role in cell division, and its inhibition can lead to cell cycle arrest and apoptosis.
Wirkmechanismus
MLN8054 exerts its pharmacological effects by inhibiting Aurora A kinase. Aurora A kinase is a protein that plays a crucial role in cell division, and its inhibition by MLN8054 leads to cell cycle arrest and apoptosis. MLN8054 binds to the ATP-binding site of Aurora A kinase and prevents its phosphorylation, leading to the inhibition of its activity.
Biochemical and Physiological Effects:
MLN8054 has been shown to have several biochemical and physiological effects. In preclinical studies, MLN8054 has been shown to induce cell cycle arrest and apoptosis in cancer cells. MLN8054 has also been shown to induce differentiation of stem cells. In addition, MLN8054 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of MLN8054 is its potent inhibitory activity against Aurora A kinase. This makes it an ideal candidate for studying the role of Aurora A kinase in various biological processes. However, one of the limitations of MLN8054 is its low solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
MLN8054 has shown promising results in preclinical studies, and several future directions can be explored to further understand its potential applications. One of the future directions is to study the efficacy of MLN8054 in clinical trials for the treatment of various types of cancer. Another future direction is to study the potential applications of MLN8054 in the field of regenerative medicine. In addition, further studies can be conducted to understand the mechanism of action of MLN8054 and its potential side effects.
Conclusion:
In conclusion, MLN8054 is a chemical compound that has gained immense attention in the field of scientific research due to its potential applications in various fields. MLN8054 is a potent inhibitor of Aurora A kinase and has shown promising results in preclinical studies for the treatment of cancer and neurodegenerative diseases. MLN8054 has several advantages and limitations for lab experiments, and several future directions can be explored to further understand its potential applications.
Synthesemethoden
The synthesis of MLN8054 is a complex process that involves several steps. The first step involves the preparation of 3-methoxyphenylacetic acid, which is then converted to 3-methoxyphenylacetic acid chloride. The acid chloride is then reacted with N-3-pyridinyl-5-isoindolinecarboxamide to obtain the intermediate product. The intermediate product is then further reacted with 2-amino-4,6-dimethylpyridine to obtain the final product, MLN8054.
Wissenschaftliche Forschungsanwendungen
MLN8054 has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of MLN8054 is in the field of oncology. Aurora A kinase is overexpressed in several types of cancer, and its inhibition by MLN8054 has shown promising results in preclinical studies. MLN8054 has also shown potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. In addition, MLN8054 has been studied for its potential applications in the field of regenerative medicine, where it can be used to induce cell cycle arrest and differentiation of stem cells.
Eigenschaften
IUPAC Name |
2-(3-methoxyphenyl)-1,3-dioxo-N-pyridin-3-ylisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4/c1-28-16-6-2-5-15(11-16)24-20(26)17-8-7-13(10-18(17)21(24)27)19(25)23-14-4-3-9-22-12-14/h2-12H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXLKXBPKSDLNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-dichlorophenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5176475.png)
![1-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]azepane](/img/structure/B5176484.png)
![1-(3,4-dimethylphenyl)-5-{3-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5176497.png)
![3-bromo-4-ethoxy-N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5176500.png)
![N-[2-(tert-butylthio)ethyl]benzenesulfonamide](/img/structure/B5176502.png)
![N-[1-(1-{[1-(4-chlorophenyl)cyclopropyl]carbonyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B5176508.png)
![2-fluoro-N-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5176524.png)
![1-[bis(2-hydroxyethyl)amino]-3-(4-ethylphenoxy)-2-propanol hydrochloride](/img/structure/B5176529.png)
![6-{[4-(tert-butylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5176533.png)

![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B5176542.png)

![N-{2-[4-allyl-5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B5176551.png)
![4-{[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5176557.png)